1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene
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Overview
Description
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes two trifluoromethyl groups, a difluoromethoxy group, and a nitro group attached to a benzene ring, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can influence the compound’s electronic properties, enhancing its reactivity with specific enzymes or receptors. The nitro group can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Used to prepare stabilizing counterions for electrophilic organic and organometallic cations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: Used in the synthesis of covalent organic frameworks with improved properties.
Uniqueness
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on a single aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H3F8NO3 |
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Molecular Weight |
325.11 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-nitro-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-4-2-1-3(8(12,13)14)6(18(19)20)5(4)9(15,16)17/h1-2,7H |
InChI Key |
OPDKBLUQYBNZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)OC(F)F |
Origin of Product |
United States |
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